N-[1-(hydroxymethyl)cyclopentyl]-2-methylsulfonylpropanamide
Description
N-[1-(hydroxymethyl)cyclopentyl]-2-methylsulfonylpropanamide is an organic compound characterized by a cyclopentane ring substituted with a hydroxymethyl group and a propanamide moiety containing a methylsulfonyl group
Properties
IUPAC Name |
N-[1-(hydroxymethyl)cyclopentyl]-2-methylsulfonylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4S/c1-8(16(2,14)15)9(13)11-10(7-12)5-3-4-6-10/h8,12H,3-7H2,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGKMMKTRDYGTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCC1)CO)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(hydroxymethyl)cyclopentyl]-2-methylsulfonylpropanamide typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced via hydroxymethylation reactions, often using formaldehyde and a suitable catalyst.
Attachment of the Propanamide Moiety: The propanamide moiety is attached through amide bond formation reactions, typically involving the reaction of an amine with a carboxylic acid derivative.
Incorporation of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation reactions, using reagents such as methylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[1-(hydroxymethyl)cyclopentyl]-2-methylsulfonylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The amide moiety can be reduced to form an amine derivative.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
N-[1-(hydroxymethyl)cyclopentyl]-2-methylsulfonylpropanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(hydroxymethyl)cyclopentyl]-2-methylsulfonylpropanamide involves its interaction with specific molecular targets and pathways. The hydroxymethyl and sulfonyl groups play key roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[1-(hydroxymethyl)cyclopentyl]-2,2-dimethylpropanamide: Similar structure with a dimethyl substitution on the propanamide moiety.
N-{[1-(hydroxymethyl)cyclopentyl]methyl}-2-(methylsulfonyl)ethanesulfonamide: Contains an additional ethanesulfonamide group.
Uniqueness
N-[1-(hydroxymethyl)cyclopentyl]-2-methylsulfonylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
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